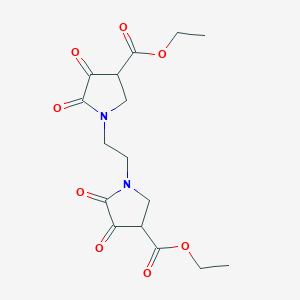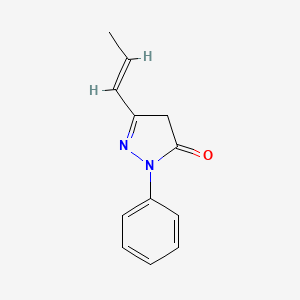
Diethyl 1,1'-ethane-1,2-diylbis(4,5-dioxopyrrolidine-3-carboxylate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 1,1’-(ethane-1,2-diyl)bis(4,5-dioxopyrrolidine-3-carboxylate) is a chemical compound with the molecular formula C16H20N2O8 and a molecular weight of 368.34 g/mol . It is an amino acid derivative and is known for its applications in various scientific fields.
Méthodes De Préparation
The synthesis of Diethyl 1,1’-(ethane-1,2-diyl)bis(4,5-dioxopyrrolidine-3-carboxylate) involves multiple steps. One common method includes the reaction of 1-ethylimidazole with 1,2-dibromoethane in methylbenzene at elevated temperatures. The intermediate product is then reacted with potassium hexafluorophosphate in water to yield the final compound .
Analyse Des Réactions Chimiques
Diethyl 1,1’-(ethane-1,2-diyl)bis(4,5-dioxopyrrolidine-3-carboxylate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Diethyl 1,1’-(ethane-1,2-diyl)bis(4,5-dioxopyrrolidine-3-carboxylate) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Diethyl 1,1’-(ethane-1,2-diyl)bis(4,5-dioxopyrrolidine-3-carboxylate) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Diethyl 1,1’-(ethane-1,2-diyl)bis(4,5-dioxopyrrolidine-3-carboxylate) can be compared with other similar compounds, such as:
- 1,1’-(ethane-1,2-diyl)bis(3-ethyl-1H-imidazol-3-ium)bis(hexafluorido phosphate)
- 5,5’-(ethane-1,2-diyl)-bis(oxy)diisophthalic acid
- 4,4’-(ethyne-1,2-diyl)diphthalic anhydride
These compounds share structural similarities but differ in their specific functional groups and applications. Diethyl 1,1’-(ethane-1,2-diyl)bis(4,5-dioxopyrrolidine-3-carboxylate) is unique due to its specific amino acid derivative structure and its diverse range of applications.
Propriétés
Numéro CAS |
7399-16-8 |
|---|---|
Formule moléculaire |
C16H20N2O8 |
Poids moléculaire |
368.34 g/mol |
Nom IUPAC |
ethyl 1-[2-(4-ethoxycarbonyl-2,3-dioxopyrrolidin-1-yl)ethyl]-4,5-dioxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C16H20N2O8/c1-3-25-15(23)9-7-17(13(21)11(9)19)5-6-18-8-10(12(20)14(18)22)16(24)26-4-2/h9-10H,3-8H2,1-2H3 |
Clé InChI |
NZXJRBCOMWVHNL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CN(C(=O)C1=O)CCN2CC(C(=O)C2=O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B12912998.png)


![2-Chloro-1-[(2,5-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B12913015.png)

![5-[([1,1'-Biphenyl]-4-yl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12913024.png)





